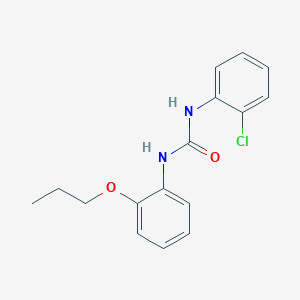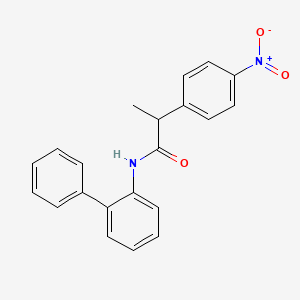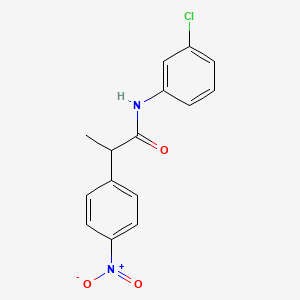![molecular formula C19H29NO5 B4074551 1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate](/img/structure/B4074551.png)
1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate
Descripción general
Descripción
1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a seven-membered ring with an oxygen atom and a nitrogen atom.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is responsible for regulating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It is also thought to modulate the activity of dopamine receptors, which play a crucial role in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its anxiolytic and anticonvulsant effects. It has also been shown to increase the release of dopamine, which is responsible for its potential use in the treatment of Parkinson's disease. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate is its ability to cross the blood-brain barrier, making it a promising candidate for drug development. However, its complex synthesis method and potential toxicity limit its use in lab experiments. Its potential side effects on the central nervous system also make it a challenging compound to work with.
Direcciones Futuras
There are several future directions for the research on 1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate. One potential direction is the development of new drugs based on its structure for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the investigation of its potential use in the treatment of chronic pain and inflammation. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
This compound is a promising compound with potential applications in various fields. Its ability to cross the blood-brain barrier and modulate the activity of neurotransmitters makes it a promising candidate for drug development. However, its complex synthesis method and potential toxicity limit its use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-15(2)16-8-7-9-17(14-16)19-13-12-18-10-5-3-4-6-11-18;3-1(4)2(5)6/h7-9,14-15H,3-6,10-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKHIDWWORCOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B4074469.png)
![1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4074471.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4074477.png)
![1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4074487.png)
![N-(2,4-dimethoxyphenyl)-5-nitro-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzamide](/img/structure/B4074506.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074508.png)

![1-[3-(2-bromo-4-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074517.png)

![1-[2-(4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4074524.png)

![3-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4074538.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074546.png)
